![molecular formula C18H19N5O5S2 B2958869 Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1421444-15-6](/img/structure/B2958869.png)
Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains several functional groups, including a methyl group, an oxadiazole ring, a pyridine ring, a piperazine ring, a sulfonyl group, and a carboxylate group .
Scientific Research Applications
Pharmacological Applications
Compounds similar to Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate have been explored for their potential in treating various conditions. For example, derivatives of azetidine, pyrrolidine, and piperidine, including those with oxadiazole moieties, have been investigated for their selective agonist properties at 5-HT-1D receptors, indicating their potential in migraine treatment with fewer side effects (Habernickel, 2001). This highlights a significant area of research focusing on the development of new therapeutic agents with improved efficacy and safety profiles.
Molecular Interactions and Binding Affinity
Studies on molecular interactions and binding affinities of similar compounds have provided insights into their pharmacodynamics. For instance, the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor has been characterized, offering valuable information on the steric and electrostatic requirements for receptor binding, which could inform the design of new compounds with targeted effects (Shim et al., 2002).
Anticancer and Antibacterial Potential
Research into the anticancer and antibacterial properties of compounds bearing the 1,3,4-oxadiazole and piperidine motifs has been conducted, highlighting their potential as therapeutic agents. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to significant antibacterial activity (Khalid et al., 2016). Furthermore, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole moieties have been evaluated as promising anticancer agents, emphasizing the versatility of these compounds in drug development (Rehman et al., 2018).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, agriculture, and material science could be investigated .
Mechanism of Action
Target of Action
The compound contains an oxadiazole and a thiophene moiety, which are common in many biologically active compounds . These moieties could potentially interact with various biological targets, but without specific studies, it’s hard to identify the exact targets and their roles.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
methyl 3-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S2/c1-12-20-17(21-28-12)13-3-4-15(19-11-13)22-6-8-23(9-7-22)30(25,26)14-5-10-29-16(14)18(24)27-2/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTSJYPCZDKBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.